molecular formula C16H19N5O3S B2400226 3-methyl-6-(4-(2-(pyridin-4-ylthio)acetyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2320573-60-0

3-methyl-6-(4-(2-(pyridin-4-ylthio)acetyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2400226
CAS No.: 2320573-60-0
M. Wt: 361.42
InChI Key: YUKBONDKKPKIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-6-(4-(2-(pyridin-4-ylthio)acetyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a pyridine-thioacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(4-(2-(pyridin-4-ylthio)acetyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the piperazine and pyridine-thioacetyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial for consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(4-(2-(pyridin-4-ylthio)acetyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under hydrogenation conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetyl group can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

3-methyl-6-(4-(2-(pyridin-4-ylthio)acetyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.

    Industry: It can be used in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of 3-methyl-6-(4-(2-(pyridin-4-ylthio)acetyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-(4-(2-(pyridin-4-ylthio)acetyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione: Lacks the methyl group at the 3-position.

    3-methyl-6-(4-(2-(pyridin-4-ylthio)acetyl)piperazin-1-yl)pyridine-2,4(1H,3H)-dione: Has a pyridine core instead of a pyrimidine core.

Uniqueness

The presence of the methyl group at the 3-position and the pyrimidine core makes 3-methyl-6-(4-(2-(pyridin-4-ylthio)acetyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione unique. These structural features can influence its chemical reactivity and biological activity, making it distinct from similar compounds.

Properties

IUPAC Name

3-methyl-6-[4-(2-pyridin-4-ylsulfanylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S/c1-19-14(22)10-13(18-16(19)24)20-6-8-21(9-7-20)15(23)11-25-12-2-4-17-5-3-12/h2-5,10H,6-9,11H2,1H3,(H,18,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKBONDKKPKIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)CSC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.